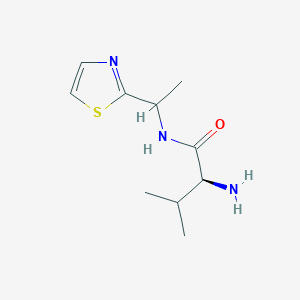
(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is a synthetic organic compound characterized by the presence of an amino group, a thiazole ring, and a butyramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Amino Group Introduction:
Butyramide Formation: The butyramide moiety can be introduced through the reaction of an appropriate acid chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemical Research: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide: Lacks the (S)-configuration, which may affect its biological activity.
2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-propionamide: Similar structure but with a propionamide moiety instead of butyramide.
2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide: Contains an acetamide group, leading to different chemical properties.
Uniqueness
(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall efficacy in various applications. The presence of the thiazole ring also imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
(2S)-2-amino-3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-6(2)8(11)9(14)13-7(3)10-12-4-5-15-10/h4-8H,11H2,1-3H3,(H,13,14)/t7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBJNJJEDKSRQO-MQWKRIRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=NC=CS1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C1=NC=CS1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile](/img/structure/B7894434.png)
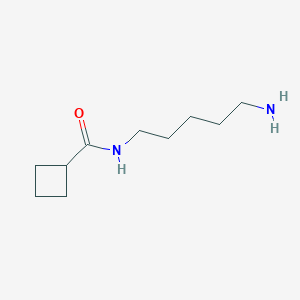
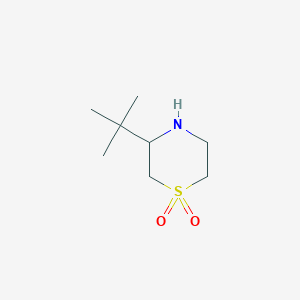
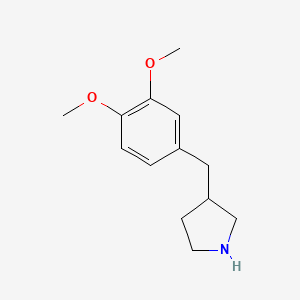
![Methyl[(1-propyl-1H-indol-5-yl)methyl]amine](/img/structure/B7894457.png)
amine](/img/structure/B7894465.png)
![Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine](/img/structure/B7894469.png)
![Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B7894471.png)
![{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B7894477.png)
![(Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine](/img/structure/B7894478.png)
![N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7894479.png)
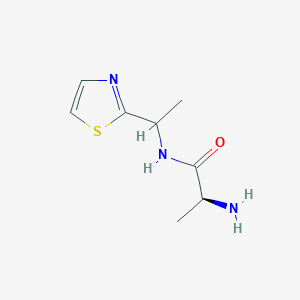
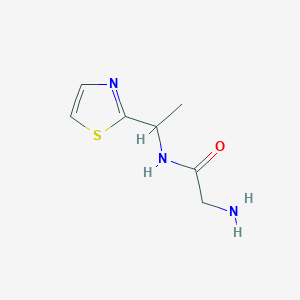
![[1-(2-Methylpropyl)-1H-indol-4-yl]methanol](/img/structure/B7894528.png)
